molecular formula C13H21NO4 B2466014 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid CAS No. 2344679-45-2

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B2466014
CAS No.: 2344679-45-2
M. Wt: 255.314
InChI Key: HTJJDVWEIJVAQA-UHFFFAOYSA-N
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Description

5-[(tert-butoxy)carbonyl]-5-azaspiro[34]octane-7-carboxylic acid is a synthetic organic compound with the molecular formula C13H21NO4 It is characterized by its spirocyclic structure, which includes a nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or an amino acid derivative.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine (TEA), to protect the nitrogen atom.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed through acidic or basic hydrolysis, yielding the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group or other substituents are replaced by different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Hydrolysis: Free amine and tert-butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-5-azaspiro[34]octane-7-carboxylic acid depends on its specific application and the target molecule or pathway

    Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator by binding to specific enzymes or receptors, modulating their activity.

    Modulation of Biological Pathways: The compound may influence various biological pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid
  • 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
  • 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid

Uniqueness

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both a Boc protecting group and a carboxylic acid functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-9(10(15)16)7-13(14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJJDVWEIJVAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344679-45-2
Record name 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid
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